molecular formula C16H20Cl2N6 B563320 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine CAS No. 1189450-21-2

2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine

Cat. No.: B563320
CAS No.: 1189450-21-2
M. Wt: 387.4
InChI Key: PCVJQTVUJJJSRQ-KHKAULECSA-N
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Description

Chemical Identity and Properties 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine (CAS: 1189450-21-2) is a deuterated pyrimido[5,4-d]pyrimidine derivative with the molecular formula C₁₆D₂₀Cl₂N₆ and a molecular weight of 387.4 g/mol . It is structurally characterized by two chlorine atoms at positions 2 and 6, and two deuterated piperidine substituents at positions 4 and 6. The compound is soluble in organic solvents such as chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol, and is stable for shipping at room temperature .

Its deuterated form may enhance metabolic stability compared to non-deuterated analogs, a common strategy in drug development to prolong half-life and improve pharmacokinetics .

Properties

IUPAC Name

2,6-dichloro-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVJQTVUJJJSRQ-KHKAULECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])Cl)Cl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661912
Record name 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189450-21-2
Record name 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The non-deuterated precursor, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (CAS 7139-02-8), is synthesized from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. Selective hydroxyl protection using 4-toluenesulfonyl chloride (TsCl) ensures that only the 4- and 8-positions are available for subsequent piperidine substitution.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–5°C to suppress undesired side reactions.

  • Molar Ratio: 1:2 (tetrahydroxy precursor to TsCl).

Piperidine Substitution

After tosylation, the protected intermediate reacts with piperidine under reflux conditions to replace the tosyl groups. Excess piperidine (4–5 equivalents) ensures complete substitution, yielding 4,8-dipiperidinopyrimido[5,4-d]pyrimidine.

Critical Parameters:

  • Reaction Time: 12–18 hours.

  • Purification: Filtration and recrystallization from ethanol/water mixtures.

Chlorination at 2- and 6-Positions

Chlorination is achieved using phosphorus oxychloride (POCl₃) under microwave irradiation, a method that enhances reaction efficiency compared to conventional heating.

Microwave-Assisted Chlorination:

ParameterValue
Temperature120–130°C
Irradiation Time20–30 minutes
Yield (Post-Purification)85–90%

Purification Steps:

  • Neutralization: Quenching with ice-water.

  • Extraction: DCM or ethyl acetate.

  • Recrystallization: Ethanol or acetonitrile.

Deuterium Incorporation Strategies

Synthesis of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine

The deuterated variant (CAS 1189450-21-2) replaces standard piperidine with piperidine-d20 during the substitution step. Isotopic labeling introduces minimal steric effects but requires stringent anhydrous conditions to prevent proton-deuterium exchange.

Modified Reaction Protocol:

  • Deuterated Reagent: Piperidine-d20 (99.5% isotopic purity).

  • Solvent: Deuterated DCM (CD₂Cl₂) to minimize proton contamination.

  • Workup: Rapid filtration under nitrogen to avoid moisture exposure.

Yield Comparison:

MethodNon-Deuterated Yield (%)Deuterated Yield (%)
Conventional Heating78–8270–75
Microwave Assistance85–9080–85

Advanced Microwave-Assisted Synthesis

The patent CN108383844B highlights a microwave-enhanced route that reduces side reactions and improves scalability. Key advantages include:

  • Faster Reaction Kinetics: Chlorination completes in 30 minutes vs. 6–8 hours conventionally.

  • Higher Purity: Reduced dimerization and byproduct formation.

  • Energy Efficiency: Lower thermal decomposition risk.

Optimized Microwave Parameters:

VariableSpecification
Power Output300–400 W
Pressure150–200 psi
Stirring Rate600 rpm

Critical Analysis of Purification Techniques

Recrystallization Solvents

Recrystallization is pivotal for removing unreacted piperidine and chlorination byproducts. Common solvents include:

  • Ethanol: Produces needle-like crystals with >99% purity.

  • Acetonitrile: Suitable for large-scale batches but lower yield (75–80%).

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate) resolves residual TsCl or POCl₃ impurities but is less cost-effective for industrial use.

Industrial Scalability and Challenges

Scaling the deuterated compound’s synthesis requires:

  • Deuterated Reagent Sourcing: Piperidine-d20 costs ~10× higher than standard piperidine.

  • Moisture Control: Humidity must remain <10 ppm during substitution.

  • Waste Management: POCl₃ neutralization generates phosphate waste, necessitating specialized disposal.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Hydrolysis: The piperidine rings can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine 1189450-21-2 C₁₆D₂₀Cl₂N₆ 387.4 Cl (2,6); d20-piperidine (4,8) Antitumor research; deuterated analog
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (non-deuterated) 7139-02-8 C₁₆H₂₀Cl₂N₆ 367.28 Cl (2,6); piperidine (4,8) Research standard; >98% purity
4,8-Dianilino-2,6-diethoxypyrimido[5,4-d]pyrimidine 18710-93-5 C₂₂H₂₂N₆O₂ 402.44 Ethoxy (2,6); anilino (4,8) Not specified; spectral data available
4,8-Di-m-anisidino-2,6-diethoxypyrimido[5,4-d]pyrimidine 18710-90-2 C₂₄H₂₆N₆O₄ 462.51 Ethoxy (2,6); m-anisidino (4,8) Not specified; spectral data available
4-Amino-6-substituted pyrimido[5,4-d]pyrimidine N/A Varies Varies Amino (4); variable substituents (6) Broad SAR studies; antitumor leads

Key Differences and Research Findings

(a) Deuterated vs. Non-Deuterated Analogs

The deuterated compound (1189450-21-2) differs from its non-deuterated counterpart (7139-02-8) in molecular weight (387.4 vs. 367.28 g/mol) and isotopic substitution. Deuterium incorporation at the piperidine positions may reduce metabolic degradation rates, a hypothesis supported by general deuterium isotope effects in medicinal chemistry .

(b) Substituent Impact on Bioactivity

  • Chlorine and Piperidine Groups : Both 1189450-21-2 and 7139-02-8 feature chlorine and piperidine substituents, which are critical for DNA intercalation and kinase inhibition in antitumor activity .
  • Ethoxy and Anilino Derivatives: Compounds like 18710-93-5 and 18710-90-2 replace chlorine with ethoxy groups and piperidine with aromatic amines. These modifications likely alter solubility and target selectivity but lack reported biological data .
  • Amino-Substituted Derivatives: highlights that 4-amino-6-substituted analogs exhibit enhanced binding affinity to thymidylate synthase, a key enzyme in DNA synthesis, suggesting divergent mechanisms compared to chlorinated derivatives .

(c) Solubility and Stability

  • Stability data for 7139-02-8 indicate strict storage requirements (-80°C for long-term), whereas the deuterated version is noted for room-temperature stability, possibly due to reduced hygroscopicity .

Research and Commercial Availability

  • 1189450-21-2 is marketed by TRC (Catalog: D434267) and specialized suppliers, reflecting its niche research use .
  • 7139-02-8 is available from GLPBIO and CymitQuimica at lower costs (e.g., €86.00/5g), with broader accessibility for preclinical studies .

Biological Activity

2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine (CAS No. 1189450-21-2) is a synthetic compound with potential applications in various biological and pharmacological contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C16D20Cl2N6
  • Molecular Weight : 387.40 g/mol
  • Structural Characteristics : The compound features a pyrimidine core substituted with two chlorine atoms and two dipiperidino groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Antiviral Activity : Research indicates that this compound may exhibit antiviral properties against several viruses by inhibiting viral replication mechanisms.
  • Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of the cell cycle.
  • Enzyme Inhibition : It has been identified as an inhibitor of specific metabolic enzymes, which could be leveraged for therapeutic benefits in metabolic disorders.

Case Studies

  • Antiviral Efficacy : In a study examining the antiviral effects of similar pyrimidine derivatives, it was found that compounds with structural similarities to this compound demonstrated significant inhibition of viral replication in vitro against influenza and HIV viruses .
  • Cancer Research : A research group investigated the compound's effects on various cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis in breast cancer cells through the mitochondrial pathway .
  • Metabolic Studies : Another study focused on the compound's role as a metabolic enzyme inhibitor. It was shown to inhibit certain proteases involved in tumor progression, suggesting a potential role in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, its structural properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Toxicity Studies

Initial toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses; however, further studies are necessary to elucidate its safety profile comprehensively.

Future Directions

Ongoing research aims to explore:

  • Combination Therapies : Investigating the synergistic effects when used alongside existing antiviral or anticancer agents.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to validate efficacy and safety in human subjects.

Q & A

Q. What are the common synthetic routes for 2,6-dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine, and how do intermediates influence yield?

The synthesis typically involves sequential substitution reactions starting from a tetrahalogenated pyrimido[5,4-d]pyrimidine core. For example, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (CAS 32980-71-5) serves as a precursor, where chlorine atoms at positions 4 and 8 are selectively replaced by piperidine groups under controlled conditions . Intermediate isolation (e.g., dichloro derivatives) is critical for achieving high regioselectivity. Reaction parameters such as temperature, solvent polarity, and stoichiometry of nucleophiles (e.g., piperidine) significantly impact yield and purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : The deuterated piperidine groups (d20) simplify 1H^1H-NMR interpretation by reducing signal overlap. 13C^{13}C-NMR and 2D experiments (e.g., HSQC) resolve the pyrimido[5,4-d]pyrimidine core and substituent connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C16_{16}H20_{20}Cl2_2N6_6 for the non-deuterated analog) and isotopic patterns due to chlorine and deuterium .
  • X-ray Crystallography : Limited by solubility, but crystal structures of related analogs (e.g., dipyridamole derivatives) reveal planar pyrimidine rings and substituent spatial arrangements .

Q. What are the primary biological targets of pyrimido[5,4-d]pyrimidine derivatives, and how is activity screened?

These compounds are potent equilibrative nucleoside transporter (ENT) inhibitors, particularly targeting hENT1 and hENT4. Activity is assessed via radiolabeled nucleoside uptake assays (e.g., 3H^3H-adenosine) in cell lines (e.g., HEK293). IC50_{50} values are determined using competitive binding protocols, with dipyridamole (IC50_{50} = 2.8 µM for hENT1) as a benchmark . Deuterated analogs like the d20 derivative may enhance metabolic stability in pharmacokinetic studies .

Advanced Research Questions

Q. How can selective substitution at the 4,8-positions be achieved to modulate ENT isoform specificity?

Rational design involves:

  • Computational Docking : Modeling interactions with ENT binding pockets (e.g., hydrophobic vs. polar residues) to predict substituent effects .
  • Asymmetric Synthesis : Introducing non-cyclic amines (e.g., diisobutylamino) at 4/8 positions via stepwise substitution, as seen in compound 30 (IC50_{50} = 74.4 nM for hENT4) .
  • Deuterium Isotope Effects : The d20 label may alter binding kinetics or metabolic stability, requiring comparative assays with non-deuterated analogs .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimido[5,4-d]pyrimidines?

  • Systematic SAR Libraries : Synthesize derivatives with varied substituents (e.g., piperidine vs. morpholine) and assess activity across ENT isoforms .
  • Meta-Analysis : Cross-reference published IC50_{50} values (e.g., dipyridamole analogs) to identify outliers caused by assay variability (e.g., cell type, nucleoside concentration) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link ENT inhibitors to E3 ligase ligands to study target engagement and degradation in complex biological systems .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for deuterated derivatives?

  • Deuterium Labeling : The d20 modification reduces CYP450-mediated metabolism, as observed in deuterated pharmaceuticals like deutetrabenazine. Validate via comparative LC-MS/MS studies in rodent plasma .
  • Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target tissues (e.g., liver, brain) .

Methodological Considerations

Q. What analytical techniques validate deuterium incorporation in the d20 derivative?

  • Isotopic Purity : Use 2H^2H-NMR or mass spectrometry to confirm ≥98% deuterium at piperidine positions .
  • Stability Testing : Incubate in deuterated solvents (e.g., D2_2O) to detect H/D exchange under physiological conditions .

Q. How are computational tools applied to predict off-target effects or toxicity?

  • Molecular Dynamics (MD) Simulations : Model interactions with non-ENT targets (e.g., adenosine receptors) to assess selectivity .
  • ToxCast Database Screening : Compare structural motifs against known toxicophores (e.g., reactive metabolites) using EPA’s DSSTox platform .

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